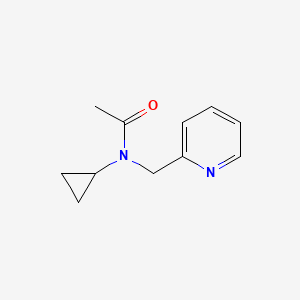
1-(2-Chlorobenzyl)-1,2-dihydropyridine-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzyl)-1,2-dihydropyridine-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of dihydropyridines, which have been extensively studied due to their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorobenzyl)-1,2-dihydropyridine-2-one is not fully understood, but it is believed to involve the inhibition of calcium influx into cells. This is thought to be the basis of its antihypertensive activity, as calcium influx is a key regulator of blood pressure. It is also believed to exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-Chlorobenzyl)-1,2-dihydropyridine-2-one has been shown to have significant biochemical and physiological effects, including antihypertensive and anticancer activity. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Chlorobenzyl)-1,2-dihydropyridine-2-one is its relatively simple synthesis method, which makes it easy to obtain in the laboratory. It is also relatively stable, making it easy to store and handle. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Chlorobenzyl)-1,2-dihydropyridine-2-one. One area of interest is the development of more potent and selective derivatives for use as antihypertensive and anticancer agents. Another area of interest is the synthesis of novel materials using 1-(2-Chlorobenzyl)-1,2-dihydropyridine-2-one as a building block, with potential applications in optoelectronics and photonics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(2-Chlorobenzyl)-1,2-dihydropyridine-2-one involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.
Aplicaciones Científicas De Investigación
1-(2-Chlorobenzyl)-1,2-dihydropyridine-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been shown to exhibit significant antihypertensive activity, making it a potential candidate for the treatment of hypertension. It has also been studied for its potential anticancer activity, with promising results in preclinical studies.
In materials science, 1-(2-Chlorobenzyl)-1,2-dihydropyridine-2-one has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. It has also been used as a precursor for the synthesis of other dihydropyridine derivatives, which have potential applications in various fields.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-2-1-5-10(11)9-14-8-4-3-7-12(14)15/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLHAHVYNGEQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7501386.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501403.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)

![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)
![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)

![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)

![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)